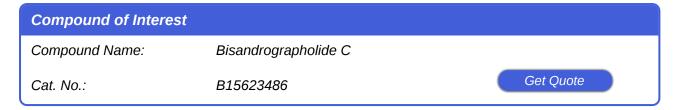


Bisandrographolide C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a naturally occurring dimeric ent-labdane diterpenoid that has garnered significant interest within the scientific community. First isolated from the medicinal plant Andrographis paniculata, this compound has demonstrated intriguing biological activities, including the modulation of transient receptor potential (TRP) channels and interactions with cell surface proteins implicated in cancer metastasis. This technical guide provides a comprehensive overview of the discovery, natural sources, and key experimental data related to **Bisandrographolide C**, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

Bisandrographolide C was first reported as a constituent of Andrographis paniculata (Burm. f.) Nees, a plant belonging to the Acanthaceae family.[1] This herbaceous plant has a long history of use in traditional medicine systems across Asia, where it is often utilized for its anti-inflammatory, antiviral, and antipyretic properties.[2] The discovery of **Bisandrographolide C** was part of a broader investigation into the chemical diversity of A. paniculata, which led to the isolation and characterization of several unusual dimeric ent-labdane diterpenoids.[3][4]



The isolation of **Bisandrographolide C** and its congeners, Bisandrographolide A, B, E, and F, was a significant finding, as dimeric labdane-type diterpenoids are relatively rare in nature.[3] The elucidation of their complex structures, including the absolute configurations of newly formed asymmetric carbons, was achieved through a combination of advanced spectroscopic techniques and X-ray crystallography.[3][4]

Physicochemical and Spectroscopic Data

The structural characterization of **Bisandrographolide C** was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained for **Bisandrographolide C** and its related compounds as reported in the primary literature.

Table 1: Physicochemical Properties of Bisandrographolide C

Property	Value
Molecular Formula	C40H56O8
Molecular Weight	664.87 g/mol
Appearance	White amorphous powder
Optical Rotation ([α] ²⁰ _D_)	+25.0 (c 0.1, MeOH)

Table 2: ¹H NMR Spectroscopic Data for **Bisandrographolide C** (in CDCl₃)



1 1.55, m 2 1.85, m 3 3.22, dd (11.2, 4.4) 5 1.25, m 6 1.90, m 7 1.45, m; 1.65, m 9 2.10, m 11 2.35, m; 2.50, m 12 4.15, t (8.0) 14 5.95, s 15 4.80, d (2.8) 16 4.95, d (2.8) 17a 4.85, s 17b 4.55, s 18 0.70, s 19a 3.80, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m 6' 1.90, m	Position	δ_H_ (ppm), mult. (J in Hz)
3 3.22, dd (11.2, 4.4) 5 1.25, m 6 1.90, m 7 1.45, m; 1.65, m 9 2.10, m 11 2.35, m; 2.50, m 12 4.15, t (8.0) 14 5.95, s 15 4.80, d (2.8) 16 4.95, d (2.8) 17a 4.85, s 17b 4.55, s 18 0.70, s 19a 3.80, d (11.2) 19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	1	1.55, m
5 1.25, m 6 1.90, m 7 1.45, m; 1.65, m 9 2.10, m 11 2.35, m; 2.50, m 12 4.15, t (8.0) 14 5.95, s 15 4.80, d (2.8) 16 4.95, d (2.8) 17a 4.85, s 17b 4.55, s 18 0.70, s 19a 3.80, d (11.2) 19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	2	1.85, m
6 1.90, m 7 1.45, m; 1.65, m 9 2.10, m 11 2.35, m; 2.50, m 12 4.15, t (8.0) 14 5.95, s 15 4.80, d (2.8) 16 4.95, d (2.8) 17a 4.85, s 17b 4.55, s 18 0.70, s 19a 3.80, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	3	3.22, dd (11.2, 4.4)
7	5	1.25, m
9	6	1.90, m
11 2.35, m; 2.50, m 12 4.15, t (8.0) 14 5.95, s 15 4.80, d (2.8) 16 4.95, d (2.8) 17a 4.85, s 17b 4.55, s 18 0.70, s 19a 3.80, d (11.2) 19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	7	1.45, m; 1.65, m
12 4.15, t (8.0) 14 5.95, s 15 4.80, d (2.8) 16 4.95, d (2.8) 17a 4.85, s 17b 4.55, s 18 0.70, s 19a 3.80, d (11.2) 19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	9	2.10, m
14 5.95, s 15 4.80, d (2.8) 16 4.95, d (2.8) 17a 4.85, s 17b 4.55, s 18 0.70, s 19a 3.80, d (11.2) 19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	11	2.35, m; 2.50, m
15 4.80, d (2.8) 16 4.95, d (2.8) 17a 4.85, s 17b 4.55, s 18 0.70, s 19a 3.80, d (11.2) 19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	12	4.15, t (8.0)
16 4.95, d (2.8) 17a 4.85, s 17b 4.55, s 18 0.70, s 19a 3.80, d (11.2) 19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	14	5.95, s
17a 4.85, s 17b 4.55, s 18 0.70, s 19a 3.80, d (11.2) 19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	15	4.80, d (2.8)
17b 4.55, s 18 0.70, s 19a 3.80, d (11.2) 19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	16	4.95, d (2.8)
18 0.70, s 19a 3.80, d (11.2) 19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	17a	4.85, s
19a 3.80, d (11.2) 19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3: 3.22, dd (11.2, 4.4) 5' 1.25, m	17b	4.55, s
19b 3.45, d (11.2) 20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	18	0.70, s
20 1.15, s 1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	19a	3.80, d (11.2)
1' 1.55, m 2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	19b	3.45, d (11.2)
2' 1.85, m 3' 3.22, dd (11.2, 4.4) 5' 1.25, m	20	1.15, s
3' 3.22, dd (11.2, 4.4) 5' 1.25, m	1'	1.55, m
5' 1.25, m	2'	1.85, m
	3'	3.22, dd (11.2, 4.4)
6' 1.90, m	5'	1.25, m
	6'	1.90, m



7'	1.45, m; 1.65, m
9'	2.10, m
11'	2.35, m; 2.50, m
12'	4.15, t (8.0)
14'	5.95, s
15'	4.80, d (2.8)
16'	4.95, d (2.8)
17'a	4.85, s
17'b	4.55, s
18'	0.70, s
19'a	3.80, d (11.2)
19'b	3.45, d (11.2)
20'	1.15, s

Table 3: ¹³C NMR Spectroscopic Data for **Bisandrographolide C** (in CDCl₃)





Position	δ_C_ (ppm)
1	38.5
2	18.9
3	78.9
4	37.8
5	55.4
6	24.5
7	38.2
8	148.5
9	56.2
10	39.5
11	25.1
12	75.1
13	128.5
14	142.1
15	70.1
16	170.5
17	109.8
18	15.5
19	64.2
20	23.1
1'	38.5
2'	18.9
3'	78.9



4'	37.8
5'	55.4
6'	24.5
7'	38.2
8'	148.5
9'	56.2
10'	39.5
11'	25.1
12'	75.1
13'	128.5
14'	142.1
15'	70.1
16'	170.5
17'	109.8
18'	15.5
19'	64.2
20'	23.1

Experimental Protocols Isolation of Bisandrographolide C

The following is a generalized protocol for the isolation of **Bisandrographolide C** from Andrographis paniculata, based on the methodologies reported in the literature.[3][4]

1. Extraction:

 Air-dried and powdered aerial parts of A. paniculata are extracted exhaustively with 95% ethanol at room temperature.

Foundational & Exploratory





• The solvent is removed under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which typically contains the diterpenoids of interest, is concentrated.
- 3. Chromatographic Separation:
- The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
- Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification is often accomplished using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase.

4. Structure Elucidation:

- The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).
- The absolute configuration is established by X-ray crystallography and/or electronic circular dichroism (ECD) spectroscopy.





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Caption: Experimental workflow for the isolation of **Bisandrographolide C**.

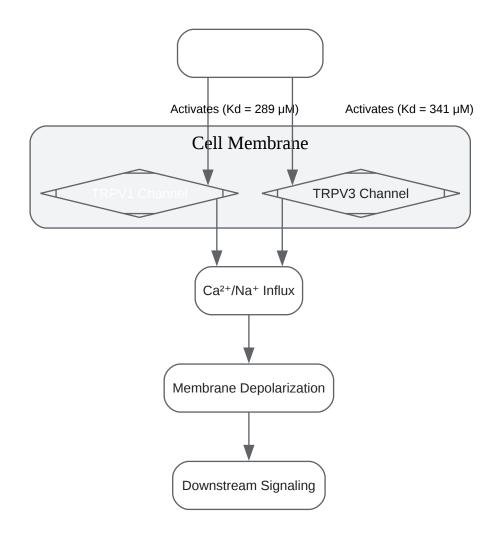
Biological Activity and Signaling Pathways

Bisandrographolide C has been shown to modulate the activity of specific ion channels and interact with cell surface receptors, suggesting its potential as a pharmacological tool and a lead compound for drug development.

Activation of TRPV1 and TRPV3 Channels

Bisandrographolide C is an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][5] These channels are non-selective cation channels that play crucial roles in thermosensation and pain perception. The activation of these channels by **Bisandrographolide C** was determined with Kd values of 289 μ M for TRPV1 and 341 μ M for TRPV3.[5] The activation of these channels leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and initiates downstream signaling cascades.





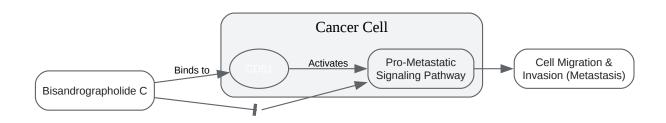
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Caption: Activation of TRPV1 and TRPV3 channels by Bisandrographolide C.

Interaction with CD81 and Anti-Metastatic Potential

In the context of cancer biology, **Bisandrographolide C**, along with andrographolide and Bisandrographolide A, has been identified as a ligand for the tetraspanin CD81. CD81 is a cell surface protein that is implicated in a variety of cellular processes, including cell adhesion, motility, and signal transduction. In some cancers, such as esophageal cancer, CD81 is involved in promoting metastasis. The binding of **Bisandrographolide C** to CD81 has been shown to suppress its function, leading to a potential anti-metastatic effect.





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